molecular formula C10H16N4 B13071705 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

Cat. No.: B13071705
M. Wt: 192.26 g/mol
InChI Key: LPPUZDMZUNZSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2,2-dimethylbutanenitrile under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can produce amines or other functionalized compounds.

Scientific Research Applications

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with molecular targets and pathways within biological systems. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function and activity. Research is ongoing to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
  • (3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid
  • {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid

Uniqueness

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

4-(3-amino-5-methylpyrazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C10H16N4/c1-8-6-9(12)13-14(8)5-4-10(2,3)7-11/h6H,4-5H2,1-3H3,(H2,12,13)

InChI Key

LPPUZDMZUNZSEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(C)(C)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.